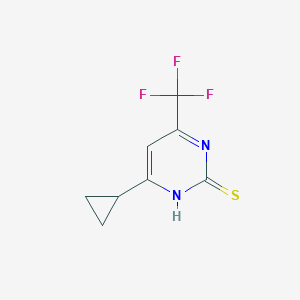
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group, a mercapto group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Mercapto Group Introduction: The mercapto group can be introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are used under conditions that may include the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for use in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. The cyclopropyl group can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 2-Cyclopropyl-4-(trifluoromethyl)pyrimidine
- 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)pyrimidine
Uniqueness
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for covalent interactions with biological targets. The combination of the cyclopropyl and trifluoromethyl groups further enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7F3N2S |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)6-3-5(4-1-2-4)12-7(14)13-6/h3-4H,1-2H2,(H,12,13,14) |
InChI Key |
PRLNCWGMGDYRII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=S)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















